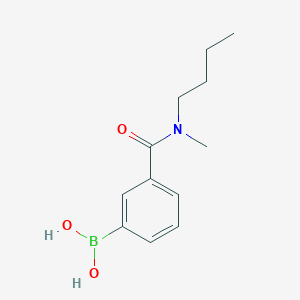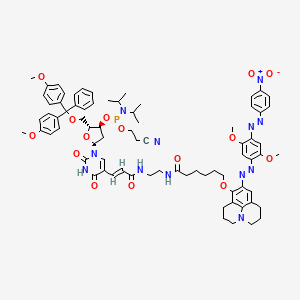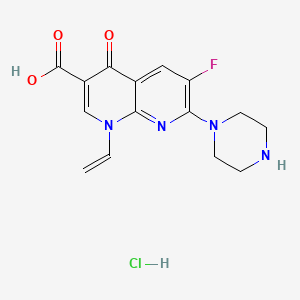![molecular formula C16H17FN2O2S B13407271 [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid CAS No. 885276-75-5](/img/structure/B13407271.png)
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluoro-phenyl group and a thiophene ring attached to an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-fluoroaniline, which undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-fluoro-phenyl)-piperazine. This intermediate is then subjected to a coupling reaction with thiophene-3-acetic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from impurities.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- **4-(4-Methyl-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- **4-(4-Methoxy-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
Uniqueness
Compared to its analogs, [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid exhibits unique properties due to the presence of the fluoro group. This substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic profile. The fluoro group enhances the compound’s stability and lipophilicity, potentially improving its efficacy and bioavailability in therapeutic applications.
Propiedades
Número CAS |
885276-75-5 |
|---|---|
Fórmula molecular |
C16H17FN2O2S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-1-3-14(4-2-13)18-6-8-19(9-7-18)15(16(20)21)12-5-10-22-11-12/h1-5,10-11,15H,6-9H2,(H,20,21) |
Clave InChI |
AAXZOCCYGLKPGR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CSC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)





![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)

